What is the chemical structure and molecular weight of 2-(Chloromethyl)-1-ethoxypentane
What is the chemical structure and molecular weight of 2-(Chloromethyl)-1-ethoxypentane
An In-depth Technical Guide to 2-(Chloromethyl)-1-ethoxypentane: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive scientific overview of 2-(Chloromethyl)-1-ethoxypentane, a halogenated ether of interest in synthetic organic chemistry. While specific literature on this exact molecule is not abundant, this document extrapolates its core characteristics based on fundamental chemical principles and data from structurally analogous compounds. We will delve into its chemical structure, molecular weight, and predicted physicochemical properties. Furthermore, a plausible synthetic pathway is proposed, complete with a detailed, step-by-step experimental protocol and a discussion of the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development and materials science who may utilize such a bifunctional molecule as a versatile building block for more complex chemical entities.
Chemical Identity and Physicochemical Properties
2-(Chloromethyl)-1-ethoxypentane is a saturated acyclic ether. The presence of both an ether linkage and a reactive chloromethyl group makes it a bifunctional molecule, suitable for a variety of subsequent chemical transformations.
Chemical Structure and Molecular Formula
The IUPAC name, 2-(Chloromethyl)-1-ethoxypentane, defines its structure. A five-carbon "pentane" chain is substituted at the first carbon with an "ethoxy" group (-OCH₂CH₃) and at the second carbon with a "chloromethyl" group (-CH₂Cl).
Molecular Formula: C₈H₁₇ClO
To visualize this, the following diagram represents the molecular structure:
Caption: Molecular Structure of 2-(Chloromethyl)-1-ethoxypentane
Molecular Weight
The molecular weight is calculated from the molecular formula (C₈H₁₇ClO) using the atomic weights of its constituent elements:
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Carbon (C): 12.011 g/mol
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Hydrogen (H): 1.008 g/mol
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Chlorine (Cl): 35.453 g/mol
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Oxygen (O): 15.999 g/mol
Calculation: (8 * 12.011) + (17 * 1.008) + (1 * 35.453) + (1 * 15.999) = 96.088 + 17.136 + 35.453 + 15.999 = 164.676 g/mol
A similar compound, 3-(Chloromethyl)-1-ethoxypentane, has a reported molecular weight of 164.67 g/mol , which aligns with this calculation.[1]
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 2-(Chloromethyl)-1-ethoxypentane. Some values are extrapolated from structurally similar compounds.
| Property | Value | Source/Comment |
| Molecular Weight | 164.676 g/mol | Calculated |
| Molecular Formula | C₈H₁₇ClO | Derived from IUPAC name |
| Appearance | Colorless liquid (Predicted) | Based on similar short-chain ethers |
| Boiling Point | Estimated 180-200 °C | Extrapolated from similar compounds |
| Solubility | Soluble in organic solvents, sparingly soluble in water | General property of ethers |
| SMILES | CCCCC(COCC)Cl | A possible SMILES representation |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Chloromethylation of 1-Ethoxypentane
A logical approach involves the chloromethylation of 1-ethoxypentane. This reaction, a variant of the Blanc-Quelet reaction, introduces a chloromethyl group onto an activated carbon atom.[3]
The overall reaction scheme is as follows:
1-Ethoxypentane + Paraformaldehyde + HCl → 2-(Chloromethyl)-1-ethoxypentane + H₂O
Mechanism:
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Formation of the Electrophile: In the presence of a strong acid like HCl, paraformaldehyde depolymerizes to formaldehyde. The formaldehyde is then protonated, forming a highly reactive electrophilic species, the hydroxymethyl cation ([CH₂OH]⁺).
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Electrophilic Attack: The ether oxygen in 1-ethoxypentane activates the adjacent alpha-carbon (C2), making it nucleophilic. This activated carbon then attacks the hydroxymethyl cation.
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Chlorination: The resulting hydroxymethylated intermediate is then converted to the final chloromethyl product by reaction with a chloride ion from HCl, with the concurrent loss of a water molecule.
Caption: Proposed Synthetic Workflow
Hypothetical Experimental Protocol
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 2-(Chloromethyl)-1-ethoxypentane. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and potentially hazardous materials.
Materials:
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1-Ethoxypentane
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Paraformaldehyde
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Concentrated Hydrochloric Acid (HCl)
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Anhydrous Zinc Chloride (ZnCl₂) (optional, as a Lewis acid catalyst)
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Diethyl ether (for extraction)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-ethoxypentane (1 equivalent).
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Addition of Reagents: Add paraformaldehyde (1.5 equivalents) and anhydrous zinc chloride (0.1 equivalents, optional) to the flask.
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Acid Addition: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (2 equivalents) via the dropping funnel with vigorous stirring.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add cold water and diethyl ether. Shake well and separate the layers.
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Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure 2-(Chloromethyl)-1-ethoxypentane.
Potential Applications and Research Directions
As a bifunctional molecule, 2-(Chloromethyl)-1-ethoxypentane can serve as a valuable intermediate in organic synthesis.
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Pharmaceutical Synthesis: The chloromethyl group is a reactive handle that can be displaced by various nucleophiles (e.g., amines, thiols, cyanides) to build more complex molecular scaffolds for drug discovery.
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Materials Science: The ether linkage provides flexibility, while the chloro- group allows for polymerization or grafting onto surfaces, making it a potential monomer or surface modification agent.
Safety, Handling, and Storage
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Handling: Always handle 2-(Chloromethyl)-1-ethoxypentane in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
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Toxicity: While specific toxicity data is unavailable, related chloromethyl ethers are known to be hazardous.[4] Therefore, this compound should be handled with care, assuming it may be toxic and a potential irritant.
References
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Journal of Polymer Science: Polymer Chemistry Edition. Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. [Link]
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PubChem. 2-Chloro-5-ethoxy-1-methoxypentane. [Link]
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Chemspace. 1-chloro-2-(chloromethyl)-5-ethoxy-2-methoxypentane. [Link]
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PubChem. 2-Chloro-1-methoxypentane. [Link]
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ResearchGate. Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1).... [Link]
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NIST. Ethane, 2-chloro-1-(chloromethoxy)-1,1,2-trifluoro-. [Link]
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Organic Syntheses. IN SITU PREPARATION OF α-HALO ETHERS AND THEIR REACTIONS WITH ALCOHOLS. [Link]
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Cheméo. Chemical Properties of 2-Ethoxypentane (CAS 1817-89-6). [Link]
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Thieme. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. [Link]

